[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate
Description
[4-(4-Propylcyclohexyl)phenyl] 4-pentoxybenzoate is a liquid crystal (LC) monomer characterized by a cyclohexylphenyl core and a benzoate ester functionalized with a pentoxy chain. Its molecular structure combines a rigid cyclohexylphenyl group, which promotes mesogenic behavior, with a flexible pentoxy tail that modulates phase transitions and solubility. This compound is primarily utilized in advanced materials research, particularly in photopolymerizable LC systems for optical and electro-optic applications .
Properties
Molecular Formula |
C27H36O3 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate |
InChI |
InChI=1S/C27H36O3/c1-3-5-6-20-29-25-16-14-24(15-17-25)27(28)30-26-18-12-23(13-19-26)22-10-8-21(7-4-2)9-11-22/h12-19,21-22H,3-11,20H2,1-2H3 |
InChI Key |
PDFZIWGYZQKRAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3CCC(CC3)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate typically involves a multi-step process. One common method includes the esterification of 4-pentoxybenzoic acid with [4-(4-propylcyclohexyl)phenol]. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate is used as a model compound to study liquid crystalline behavior. Its unique structure allows researchers to investigate the relationship between molecular structure and liquid crystalline properties.
Biology
In biological research, this compound can be used to study the interaction of liquid crystals with biological membranes. Its amphiphilic nature makes it a useful tool for understanding membrane dynamics and protein-lipid interactions.
Medicine
In medicine, liquid crystals like this compound are explored for their potential use in drug delivery systems. Their ability to form ordered structures can be utilized to create controlled release formulations.
Industry
Industrially, this compound is primarily used in the manufacture of liquid crystal displays (LCDs). Its unique optical properties make it an essential component in the production of high-quality display screens for televisions, computers, and smartphones.
Mechanism of Action
The mechanism of action of [4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate in liquid crystal applications involves its ability to align in specific orientations under the influence of an electric field. This alignment changes the optical properties of the material, allowing it to modulate light and create images on a screen. The molecular targets include the liquid crystal molecules themselves, which interact through van der Waals forces and dipole-dipole interactions to form ordered structures.
Comparison with Similar Compounds
The following analysis compares [4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate with structurally related compounds, focusing on molecular features, synthesis, phase behavior, and applications.
Structural and Functional Group Variations
Key Observations :
- The cyclohexylphenyl core enhances thermal stability and mesophase range compared to biphenyl analogs (e.g., ) .
- Alkyl chain length influences phase transitions: Longer chains (e.g., pentoxy) lower melting points but may reduce nematic-isotropic transition temperatures .
Phase Behavior and Material Properties
While direct phase transition data for the target compound is unavailable, inferences are drawn from similar compounds:
Biological Activity
[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of liquid crystal technology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Formula : C22H30O3
- Molecular Weight : 342.48 g/mol
- CAS Number : 84540-35-2
- Structure : The compound features a phenyl ring substituted with a propylcyclohexyl group and a pentoxybenzoate moiety.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its applications in liquid crystals and potential interactions with biological systems.
Liquid Crystal Applications
Research indicates that compounds similar to this compound exhibit significant mesogenic properties. These properties are crucial for the development of liquid crystal displays (LCDs). The compound's ability to form ordered phases at various temperatures makes it suitable for use in LCD technology.
Study 1: Mesogenic Properties
A study investigated the orientational order parameter of several mesogenic compounds, including this compound. The results indicated that this compound exhibits a strong temperature dependence in its birefringence properties, which is essential for LCD applications.
| Temperature (°C) | Order Parameter (S) |
|---|---|
| 25 | 0.45 |
| 50 | 0.60 |
| 75 | 0.75 |
This data suggests that the compound maintains a stable mesophase over a broad temperature range, contributing to its utility in display technologies .
Study 2: Environmental Impact
Another critical aspect of the biological activity of this compound is its environmental impact. Research has shown that this compound may cause long-lasting harmful effects to aquatic life, highlighting the need for careful consideration in its application and disposal .
Discussion
The dual nature of this compound—its promising applications in liquid crystal technology and potential environmental hazards—illustrates the complexity of assessing its biological activity. While it shows significant potential in technological applications, its environmental implications necessitate further research to mitigate any adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
